molecular formula C39H58N2O16 B1434624 8-Methoxycarbonyloctyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3-O-benzyl-2-deoxy-b-D-glucopyranoside CAS No. 359436-87-6

8-Methoxycarbonyloctyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3-O-benzyl-2-deoxy-b-D-glucopyranoside

Cat. No.: B1434624
CAS No.: 359436-87-6
M. Wt: 810.9 g/mol
InChI Key: PGFXJMPZFBARGQ-FIRVRKSFSA-N
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Description

8-Methoxycarbonyloctyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3-O-benzyl-2-deoxy-b-D-glucopyranoside is a complex oligosaccharide derivative. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple acetyl and benzyl groups, making it a valuable subject for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxycarbonyloctyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3-O-benzyl-2-deoxy-b-D-glucopyranoside involves multiple steps, starting from basic carbohydrate precursors. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

8-Methoxycarbonyloctyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3-O-benzyl-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate and chromium trioxide.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting Agents: Such as halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

8-Methoxycarbonyloctyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3-O-benzyl-2-deoxy-b-D-glucopyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Methoxycarbonyloctyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3-O-benzyl-2-deoxy-b-D-glucopyranoside involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 8-Methoxycarbonyloctyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3-O-benzyl-2-deoxy-b-D-glucopyranoside
  • N,N’-Diacetyl-b-chitobioside derivatives

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile modifications, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

methyl 9-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)-4-phenylmethoxyoxan-2-yl]oxynonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H58N2O16/c1-23(43)40-32-36(52-21-28-16-12-11-13-17-28)34(29(20-42)55-38(32)50-19-15-10-8-7-9-14-18-31(48)49-6)57-39-33(41-24(2)44)37(54-27(5)47)35(53-26(4)46)30(56-39)22-51-25(3)45/h11-13,16-17,29-30,32-39,42H,7-10,14-15,18-22H2,1-6H3,(H,40,43)(H,41,44)/t29-,30-,32-,33-,34-,35-,36-,37-,38-,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFXJMPZFBARGQ-FIRVRKSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCCCCCCCC(=O)OC)CO)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCCCCCCCC(=O)OC)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H58N2O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501100044
Record name Methyl 9-[[2-(acetylamino)-2-deoxy-3-O-(phenylmethyl)-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-β-D-glucopyranosyl]oxy]nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501100044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

810.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359436-87-6
Record name Methyl 9-[[2-(acetylamino)-2-deoxy-3-O-(phenylmethyl)-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-β-D-glucopyranosyl]oxy]nonanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359436-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 9-[[2-(acetylamino)-2-deoxy-3-O-(phenylmethyl)-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-β-D-glucopyranosyl]oxy]nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501100044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Methoxycarbonyloctyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3-O-benzyl-2-deoxy-b-D-glucopyranoside
Reactant of Route 2
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8-Methoxycarbonyloctyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3-O-benzyl-2-deoxy-b-D-glucopyranoside
Reactant of Route 3
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8-Methoxycarbonyloctyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3-O-benzyl-2-deoxy-b-D-glucopyranoside
Reactant of Route 4
8-Methoxycarbonyloctyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3-O-benzyl-2-deoxy-b-D-glucopyranoside
Reactant of Route 5
Reactant of Route 5
8-Methoxycarbonyloctyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3-O-benzyl-2-deoxy-b-D-glucopyranoside
Reactant of Route 6
Reactant of Route 6
8-Methoxycarbonyloctyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3-O-benzyl-2-deoxy-b-D-glucopyranoside

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